molecular formula C18H20O B15213461 Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran

Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran

Cat. No.: B15213461
M. Wt: 252.3 g/mol
InChI Key: ZUZYOTPWTFDCSW-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran is an organic compound that belongs to the class of dihydroisobenzofurans This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the dihydroisobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a phenyl-substituted benzyl alcohol with a tert-butyl-substituted benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired compound through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-(tert-butyl)-4-ethylcyclohexane
  • Trans-1-(tert-butyl)-3-methylcyclohexane

Uniqueness

Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran is unique due to the presence of both a tert-butyl group and a phenyl group on the dihydroisobenzofuran ring system. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(1R,3R)-1-tert-butyl-3-phenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C18H20O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12,16-17H,1-3H3/t16-,17+/m1/s1

InChI Key

ZUZYOTPWTFDCSW-SJORKVTESA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C2=CC=CC=C2[C@H](O1)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2C(O1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.